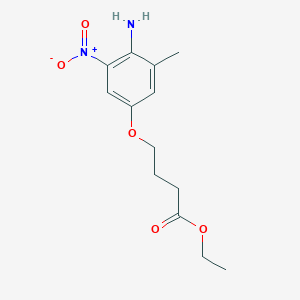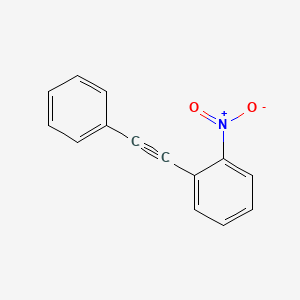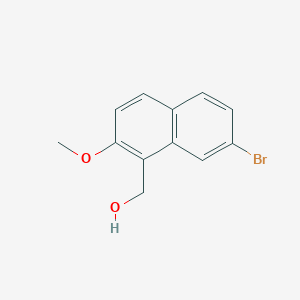
(7-Bromo-2-methoxynaphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromo-2-methoxynaphthalen-1-yl)methanol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 2nd position, and a methanol group at the 1st position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2-methoxynaphthalen-1-yl)methanol typically involves the bromination of 2-methoxynaphthalene followed by the introduction of a methanol group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 7th position. The resulting intermediate is then subjected to a reaction with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors and more efficient catalysts to streamline the bromination and methanol introduction steps.
Análisis De Reacciones Químicas
Types of Reactions
(7-Bromo-2-methoxynaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-methoxynaphthalen-1-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 7-Bromo-2-methoxynaphthalen-1-ylmethanal or 7-Bromo-2-methoxynaphthalen-1-ylmethanoic acid.
Reduction: 2-Methoxynaphthalen-1-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(7-Bromo-2-methoxynaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (7-Bromo-2-methoxynaphthalen-1-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. The methanol group can also play a role in its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methoxynaphthalene: Similar structure but lacks the methanol group.
2-Methoxynaphthalen-1-ylmethanol: Similar structure but lacks the bromine atom.
7-Bromo-2-methoxynaphthalene: Similar structure but lacks the methanol group.
Uniqueness
(7-Bromo-2-methoxynaphthalen-1-yl)methanol is unique due to the combination of the bromine atom, methoxy group, and methanol group on the naphthalene ring. This unique combination of functional groups can result in distinct chemical reactivity and biological activity compared to its similar compounds.
Propiedades
Fórmula molecular |
C12H11BrO2 |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
(7-bromo-2-methoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H11BrO2/c1-15-12-5-3-8-2-4-9(13)6-10(8)11(12)7-14/h2-6,14H,7H2,1H3 |
Clave InChI |
IEKNMBOVIUXWEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=CC(=C2)Br)C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


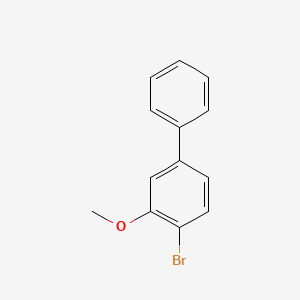
![2-Amino-7-fluorobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B13894390.png)
![[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13894397.png)
![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)
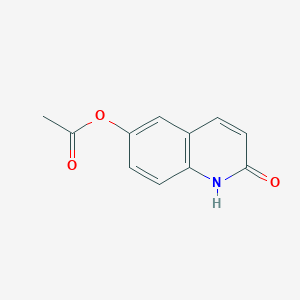
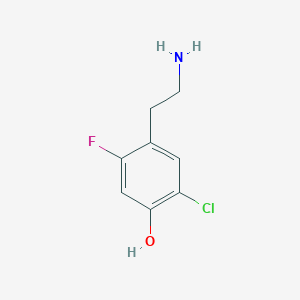
![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)

![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)
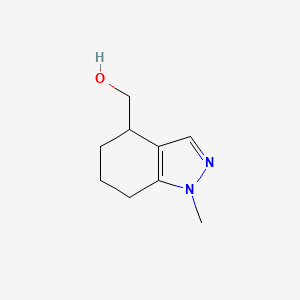
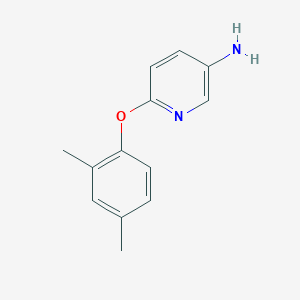
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
